molecular formula C18H11FO6 B12161993 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid

7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B12161993
M. Wt: 342.3 g/mol
InChI Key: JXCJQLPSLWFBFQ-UHFFFAOYSA-N
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Description

7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde in the presence of a base, such as pyridine, to form the intermediate 3-(4-fluorophenyl)-2H-chromen-2-one.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetoxy group at the 7-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove the acetoxy group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or deacetylated derivatives.

Scientific Research Applications

7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions such as cancer, inflammation, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-acetoxy-3-(4-methoxyphenyl)chromen-2-one: Similar in structure but with a methoxy group instead of a fluorophenyl group.

    3-(4-fluorophenyl)-2,2,4-trimethyl-2H-chromen-7-yl acetate: Another fluorophenyl derivative with different substituents on the chromene ring.

    6-arylfuro[3,2-g]chromen-7-ones: Structural analogs with a furan ring fused to the chromene core.

Uniqueness

7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the acetoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H11FO6

Molecular Weight

342.3 g/mol

IUPAC Name

7-acetyloxy-3-(4-fluorophenyl)-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C18H11FO6/c1-9(20)24-12-6-7-13-14(8-12)25-17(18(22)23)15(16(13)21)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23)

InChI Key

JXCJQLPSLWFBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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